Tert-butyl 3-bromopropanoate
CAS No.: 55666-43-8
Cat. No.: VC1967726
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55666-43-8 |
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Molecular Formula | C7H13BrO2 |
Molecular Weight | 209.08 g/mol |
IUPAC Name | tert-butyl 3-bromopropanoate |
Standard InChI | InChI=1S/C7H13BrO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 |
Standard InChI Key | RMWVUWLBLWBQDS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCBr |
Canonical SMILES | CC(C)(C)OC(=O)CCBr |
Introduction
Chemical Identity and Properties
Tert-butyl 3-bromopropanoate (CAS No. 55666-43-8) is an organic compound with the molecular formula C7H13BrO2 and a molecular weight of 209.08 g/mol . This compound belongs to the class of brominated esters, featuring a three-carbon chain with a bromine atom at the terminal position and a tert-butyl ester group.
Physical and Chemical Properties
The physical and chemical properties of tert-butyl 3-bromopropanoate determine its handling requirements and applications in synthesis. Table 1 summarizes these key properties.
Table 1: Physical and Chemical Properties of Tert-butyl 3-bromopropanoate
Property | Value |
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Molecular Formula | C7H13BrO2 |
Molecular Weight | 209.08 g/mol |
Physical State | Colorless to yellow liquid |
Boiling Point | 188.8°C at 760 mmHg |
Flash Point | 92°C (closed cup) |
Density | 1.3 g/cm³ |
Storage Requirements | 2-8°C, away from moisture, sealed storage |
SMILES Notation | CC(C)(C)OC(=O)CCBr |
InChI | InChI=1S/C7H13BrO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 |
InChI Key | RMWVUWLBLWBQDS-UHFFFAOYSA-N |
The compound possesses a unique combination of functional groups, including a bromine atom that serves as an excellent leaving group for nucleophilic substitution reactions and a tert-butyl ester group that provides steric protection and can be selectively cleaved under specific conditions .
Structural Characteristics
The molecular structure of tert-butyl 3-bromopropanoate features several important structural elements:
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A propanoate backbone provides the three-carbon chain framework
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The terminal bromine atom at the 3-position serves as a reactive site for substitution reactions
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The tert-butyl group attached to the ester provides steric hindrance and protection
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The carbonyl group of the ester offers potential for further transformations
These structural characteristics contribute to the compound's versatility in organic synthesis, allowing for selective modifications at specific sites within the molecule .
Synthesis Methods
Multiple synthetic approaches have been developed for the preparation of tert-butyl 3-bromopropanoate, each with specific advantages and applications.
Traditional Esterification
One traditional approach involves the esterification of 3-bromopropanoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid. This method follows standard esterification procedures but requires careful control of reaction conditions to prevent side reactions.
Green Synthetic Methods
A green synthetic method has been developed for similar bromoacetate compounds, which could be adapted for tert-butyl 3-bromopropanoate. This approach uses a solid superacid catalyst and performs the esterification at room temperature under atmospheric pressure. The catalyst can be recovered by filtration and reused, making the process environmentally friendly with yields above 95% .
The reaction involves:
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Using bromoacetic acid and isobutylene as raw materials
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Employing a solid superacid as a catalyst
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Performing the reaction at room temperature under atmospheric pressure
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Filtering to recover the catalyst after the reaction is complete
Acrylate-Based Synthesis
Another synthetic approach uses acrylate compounds as starting materials:
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Acrylate compound is combined with an alcohol solvent and a p-diphenol polymerization inhibitor
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Acetyl bromide is added dropwise at room temperature
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The mixture is stirred at room temperature for 0.5-1.5 hours
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The reaction is heated to 50-60°C for 0.5-1.5 hours
This method is particularly useful for industrial-scale production of various 3-bromopropanoate compounds, including the tert-butyl derivative.
Chemical Reactivity and Reactions
The reactivity of tert-butyl 3-bromopropanoate is primarily determined by the presence of its bromine atom and ester group, which enable various transformations useful in organic synthesis.
Nucleophilic Substitution Reactions
Due to the presence of the bromine atom, which serves as a good leaving group, tert-butyl 3-bromopropanoate readily undergoes nucleophilic substitution reactions. These reactions are fundamental to its utility in synthesis:
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Reactions with Amines: The compound reacts with amines to form the corresponding amino derivatives. For example, reaction with 3-chloro-4-trifluoromethoxy-phenylamine in the presence of 2,6-lutidine in toluene at reflux yields the substituted product with 60% yield .
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Reactions with Alcohols and Phenols: Nucleophilic substitution with alcohols or phenols under basic conditions produces the corresponding ethers. A documented example shows reaction with 5-bromopyridin-3-ol in the presence of potassium carbonate in DMF at 60°C, yielding the product with 100% efficiency .
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Carbon Nucleophiles: The compound can react with carbon nucleophiles such as enolates or organometallic reagents. An example involves the reaction with (2-fluorophenyl)acetonitrile using LDA in THF at low temperature, producing complex structures used in pharmaceutical synthesis .
Ester Transformations
The tert-butyl ester group can undergo several transformations:
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Selective Hydrolysis: The tert-butyl group can be selectively cleaved under acidic conditions (typically using TFA or HCl) to generate the corresponding carboxylic acid while leaving other functional groups intact.
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Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
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Transesterification: Under appropriate conditions, the tert-butyl group can be exchanged for other alcohol moieties.
These transformations make tert-butyl 3-bromopropanoate a versatile building block in multi-step synthesis, where selective functional group manipulations are required.
Applications in Complex Molecule Synthesis
Table 2 summarizes documented reactions of tert-butyl 3-bromopropanoate in the synthesis of complex molecules:
Table 2: Applications of Tert-butyl 3-bromopropanoate in Complex Molecule Synthesis
Starting Material | Reaction Conditions | Product | Yield | Application |
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3-Chloro-4-trifluoromethoxy-phenylamine | 2,6-lutidine, toluene, reflux, 48h | 3-(3-Chloro-4-trifluoromethoxy-phenylamino)-propionic acid tert-butyl ester | 60% | Pharmaceutical intermediate |
5-Bromopyridin-3-ol | K2CO3, DMF, 60°C | 3-(5-Bromopyridin-3-yloxy)-azetidine-l-carboxylic acid tert-butyl ester | 100% | Drug development |
(2-Fluorophenyl)acetonitrile | LDA, THF, -78°C to RT | Complex nitrile derivatives | 29% | API synthesis |
1-(2,2-diethoxyethyl)-7-hydroxy-1,2-dihydroquinolin-2-one | K2CO3, NMP, 90°C, 17h | tert-butyl 3-[1-(2,2-diethoxyethyl)-2-oxo-1,2-dihydroquinolin-7-yl]oxy}azetidine-1-carboxylate | 67% | Heterocyclic compound synthesis |
Applications in Synthesis and Research
Tert-butyl 3-bromopropanoate has found numerous applications across various fields due to its unique reactivity profile.
Pharmaceutical Applications
In pharmaceutical research and development, tert-butyl 3-bromopropanoate serves several critical functions:
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Building Block for APIs: The compound functions as a key intermediate in the synthesis of active pharmaceutical ingredients, allowing for the introduction of specific functional groups in a controlled manner .
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Modification of Biological Molecules: Its role as an alkylating agent makes it valuable in developing anticancer drugs and vaccines through the modification of biological macromolecules.
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Linker Groups: The three-carbon chain provides an optimal spacing for connecting different pharmacophores within drug candidates, influencing their biological activity and pharmacokinetic properties.
Agrochemical Synthesis
Tert-butyl 3-bromopropanoate plays an important role in agrochemical development:
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Pesticide Precursors: It serves as a precursor in the synthesis of various pesticides and herbicides, where the 3-bromopropanoate moiety contributes to the compounds' mode of action.
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Structure Modification: The compound enables structural modifications of existing agrochemicals to improve their efficacy, selectivity, or environmental profile.
Research and Development
In research settings, tert-butyl 3-bromopropanoate offers several advantages:
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Selective Functionalization: The compound allows for selective introduction of functional groups in complex molecules.
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Protection Strategy: The tert-butyl group serves as a protecting group that can be selectively removed under acidic conditions, enabling orthogonal protection strategies in multi-step syntheses.
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Structure-Activity Relationship Studies: By incorporating the 3-bromopropanoate moiety into bioactive compounds, researchers can study its effect on biological activity and optimize molecular structures.
Classification Category | Details |
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GHS Pictogram | GHS07 (Warning) |
Hazard Classes | Acute Toxicity (Category 4, Oral), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Target Organs | Respiratory system |
WGK Germany | 3 (highly water endangering) |
Flash Point | 92°C (closed cup) |
Comparison with Similar Compounds
Understanding how tert-butyl 3-bromopropanoate compares with similar compounds provides insight into its unique utility in organic synthesis.
Related Brominated Esters
Several compounds share structural similarities with tert-butyl 3-bromopropanoate, each with distinctive properties:
Table 4: Comparison of Tert-butyl 3-bromopropanoate with Similar Compounds
Compound | Structural Similarity | Key Differences | Applications |
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Methyl 3-bromopropanoate | High | Smaller ester group, more reactive | General organic synthesis, more readily hydrolyzed |
Ethyl 3-bromopropanoate | High | Different ester group | Intermediate reactivity between methyl and tert-butyl esters |
Tert-butyl bromoacetate | 0.86 | Shorter carbon chain | Different spacing between functional groups |
Tert-butyl 3-bromopyrrolidine-1-carboxylate | 0.85 | Contains pyrrolidine ring | Heterocyclic chemistry, pharmaceutical applications |
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate | 0.84 | Contains azetidine ring | Constrained systems, specific pharmaceutical applications |
Advantages of Tert-butyl 3-bromopropanoate
Several features distinguish tert-butyl 3-bromopropanoate from similar compounds:
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Selective Reactivity: The tert-butyl group provides steric hindrance that can influence the regioselectivity of reactions with the bromine atom.
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Orthogonal Protection: The tert-butyl ester can be selectively cleaved under acidic conditions while leaving other functional groups intact, enabling orthogonal protection strategies.
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Optimal Chain Length: The three-carbon chain provides an ideal spacing between functional groups for many applications in medicinal chemistry and materials science.
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Stability: The compound exhibits good stability under various reaction conditions, making it suitable for multi-step synthetic procedures.
Recent Research Developments
Recent investigations have expanded the utility of tert-butyl 3-bromopropanoate in synthetic chemistry.
Green Chemistry Applications
Efforts to develop more environmentally friendly synthesis methods have led to improvements in the preparation of bromopropanoate compounds:
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A green synthetic method using solid superacid catalysts has been developed for similar brominated esters, achieving high yields (≥95%) with recyclable catalysts .
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Alternative approaches using acrylate compounds and acetyl bromide provide more atom-economical routes to 3-bromopropanoate derivatives .
Novel Synthetic Applications
Recent research has demonstrated new applications for tert-butyl 3-bromopropanoate:
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Heterocycle Synthesis: The compound has been used in the synthesis of complex heterocyclic structures relevant to pharmaceutical development, including substituted pyridines, quinolines, and azetidines .
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Bioconjugation Chemistry: The reactive bromine atom enables the compound to serve as a linker for connecting biological molecules with synthetic constructs.
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Materials Science: Applications in polymer chemistry and materials science have emerged, utilizing the compound's ability to introduce functional groups into macromolecular structures.
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